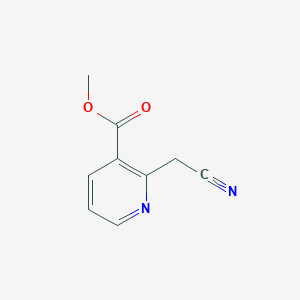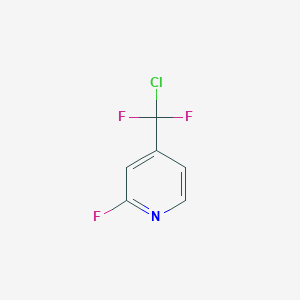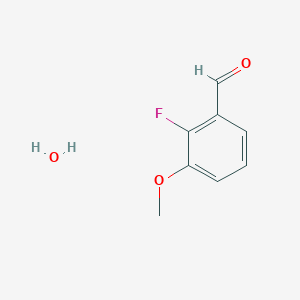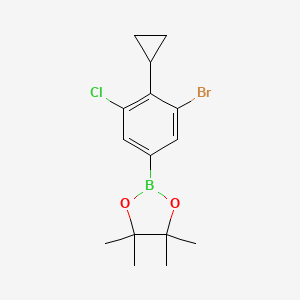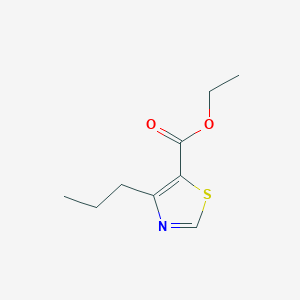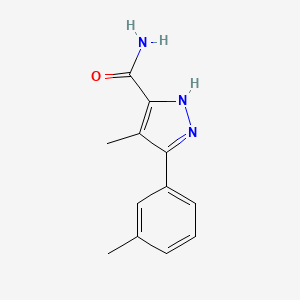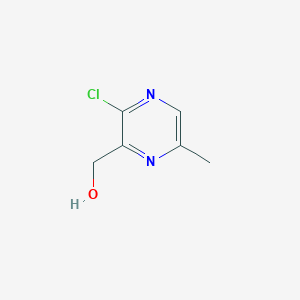
(3-Chloro-6-methylpyrazin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-6-methylpyrazin-2-yl)methanol is an organic compound with the molecular formula C6H7ClN2O It is a derivative of pyrazine, characterized by the presence of a chloro group at the 3-position, a methyl group at the 6-position, and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-6-methylpyrazin-2-yl)methanol typically involves the chlorination of 6-methylpyrazine followed by the introduction of a hydroxymethyl group. One common method is the reaction of 6-methylpyrazine with thionyl chloride to introduce the chloro group, followed by a reaction with formaldehyde and a base to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-6-methylpyrazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: The major products can include (3-Chloro-6-methylpyrazin-2-yl)formaldehyde or (3-Chloro-6-methylpyrazin-2-yl)carboxylic acid.
Reduction: The major product is 6-methylpyrazin-2-ylmethanol.
Substitution: The major products depend on the nucleophile used, such as (3-Amino-6-methylpyrazin-2-yl)methanol or (3-Mercapto-6-methylpyrazin-2-yl)methanol.
Scientific Research Applications
(3-Chloro-6-methylpyrazin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-6-methylpyrazin-2-yl)methanol involves its interaction with specific molecular targets. The chloro and hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-6-methylpyrazine): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
(6-Methylpyrazin-2-yl)methanol:
(3-Chloro-2-methylpyrazine): Has a different substitution pattern, leading to different chemical and biological properties.
Uniqueness
(3-Chloro-6-methylpyrazin-2-yl)methanol is unique due to the presence of both chloro and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
(3-chloro-6-methylpyrazin-2-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c1-4-2-8-6(7)5(3-10)9-4/h2,10H,3H2,1H3 |
InChI Key |
KOKPCFNXLOESBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane](/img/structure/B13677409.png)
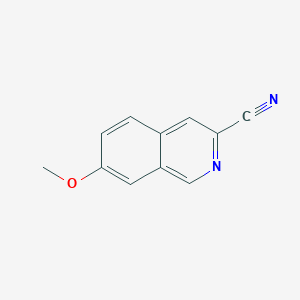

![Ethyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B13677423.png)
![5-[4-(tert-Butyl)phenyl]benzofuran](/img/structure/B13677427.png)

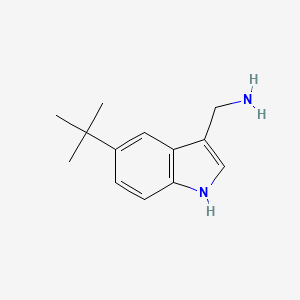
![3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13677441.png)
